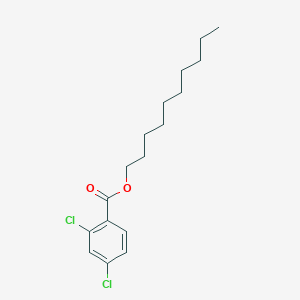

Decyl 2,4-dichlorobenzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

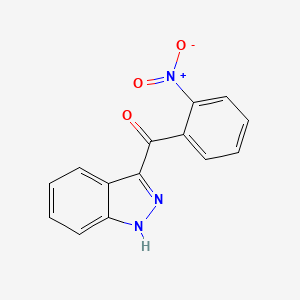

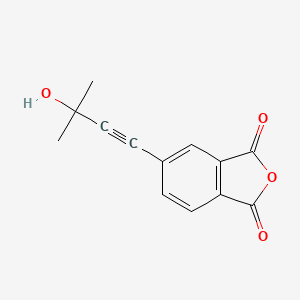

2,4-Dichlorobenzoate de décyle: est un composé organique appartenant à la classe des esters. Il est formé par l'estérification du décanol avec l'acide 2,4-dichlorobenzoïque

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles: La synthèse du 2,4-dichlorobenzoate de décyle implique généralement la réaction d'estérification entre le décanol et l'acide 2,4-dichlorobenzoïque. La réaction est généralement catalysée par un catalyseur acide tel que l'acide sulfurique ou l'acide p-toluènesulfonique. Les conditions réactionnelles comprennent souvent le chauffage des réactifs sous reflux pour faciliter le processus d'estérification.

Méthodes de production industrielle: En milieu industriel, la production de 2,4-dichlorobenzoate de décyle peut impliquer des réacteurs à écoulement continu pour optimiser l'efficacité et le rendement de la réaction. L'utilisation de techniques de purification avancées telles que la distillation et la recristallisation garantit la haute pureté du produit final.

Analyse Des Réactions Chimiques

Types de réactions: Le 2,4-dichlorobenzoate de décyle peut subir diverses réactions chimiques, notamment:

Hydrolyse: La liaison ester peut être hydrolysée en présence d'un acide ou d'une base forte pour produire du décanol et de l'acide 2,4-dichlorobenzoïque.

Réduction: Le composé peut être réduit pour former l'alcool et l'acide carboxylique correspondants.

Substitution: Les atomes de chlore du cycle benzénique peuvent subir des réactions de substitution nucléophile.

Réactifs et conditions courantes:

Hydrolyse: Acides forts (par exemple, acide chlorhydrique) ou bases (par exemple, hydroxyde de sodium) sous reflux.

Réduction: Agents réducteurs tels que l'hydrure de lithium aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4).

Substitution: Nucléophiles tels que les amines ou les thiols en présence d'un solvant approprié.

Principaux produits formés:

Hydrolyse: Décanol et acide 2,4-dichlorobenzoïque.

Réduction: Décanol et acide 2,4-dichlorobenzoïque.

Substitution: Divers dérivés substitués en fonction du nucléophile utilisé.

Applications de la recherche scientifique

Chimie: Le 2,4-dichlorobenzoate de décyle est utilisé comme intermédiaire dans la synthèse d'autres composés organiques. Sa structure unique en fait un matériau de départ précieux pour la préparation de molécules plus complexes.

Biologie: En recherche biologique, le 2,4-dichlorobenzoate de décyle est utilisé pour étudier les effets des composés esters sur les processus cellulaires. Il peut également servir de composé modèle pour étudier le métabolisme et la dégradation des esters chlorés.

Industrie: Dans le secteur industriel, le 2,4-dichlorobenzoate de décyle est utilisé comme plastifiant et stabilisateur dans la production de polymères. Sa stabilité chimique et sa compatibilité avec divers matériaux le rendent adapté à une utilisation dans les revêtements, les adhésifs et les mastics.

Mécanisme d'action

Le mécanisme d'action du 2,4-dichlorobenzoate de décyle implique son interaction avec les membranes cellulaires et les enzymes. La liaison ester peut être hydrolysée par les estérases, libérant du décanol et de l'acide 2,4-dichlorobenzoïque. Ces métabolites peuvent ensuite interagir avec diverses cibles moléculaires, y compris les enzymes impliquées dans les voies métaboliques. Les atomes de chlore du cycle benzénique peuvent également contribuer à l'activité biologique du composé en affectant la densité électronique et la réactivité de la molécule.

Applications De Recherche Scientifique

Chemistry: Decyl 2,4-dichlorobenzoate is used as an intermediate in the synthesis of other organic compounds. Its unique structure makes it a valuable starting material for the preparation of more complex molecules.

Biology: In biological research, this compound is used to study the effects of ester compounds on cellular processes. It can also serve as a model compound for investigating the metabolism and degradation of chlorinated esters.

Industry: In the industrial sector, this compound is used as a plasticizer and a stabilizer in the production of polymers. Its chemical stability and compatibility with various materials make it suitable for use in coatings, adhesives, and sealants.

Mécanisme D'action

The mechanism of action of decyl 2,4-dichlorobenzoate involves its interaction with cellular membranes and enzymes. The ester bond can be hydrolyzed by esterases, releasing decanol and 2,4-dichlorobenzoic acid. These metabolites can then interact with various molecular targets, including enzymes involved in metabolic pathways. The chlorine atoms in the benzene ring may also contribute to the compound’s biological activity by affecting the electron density and reactivity of the molecule.

Comparaison Avec Des Composés Similaires

Composés similaires:

Acide 2,4-dichlorobenzoïque: Un précurseur dans la synthèse du 2,4-dichlorobenzoate de décyle, connu pour son utilisation dans la production de colorants, de fongicides et de produits pharmaceutiques.

Benzoate de décyle: Un ester formé à partir du décanol et de l'acide benzoïque, utilisé comme plastifiant et ingrédient de parfum.

Chlorure de 2,4-dichlorobenzoyle: Un intermédiaire réactif utilisé dans la synthèse de divers composés organiques.

Unicité: Le 2,4-dichlorobenzoate de décyle est unique en raison de la présence à la fois d'une longue chaîne alkyle (décanol) et d'un cycle aromatique chloré (acide 2,4-dichlorobenzoïque). Cette combinaison confère des propriétés physicochimiques distinctes, telles qu'une hydrophobicité accrue et une stabilité chimique, le rendant adapté à des applications spécialisées dans divers domaines.

Propriétés

Numéro CAS |

820238-90-2 |

|---|---|

Formule moléculaire |

C17H24Cl2O2 |

Poids moléculaire |

331.3 g/mol |

Nom IUPAC |

decyl 2,4-dichlorobenzoate |

InChI |

InChI=1S/C17H24Cl2O2/c1-2-3-4-5-6-7-8-9-12-21-17(20)15-11-10-14(18)13-16(15)19/h10-11,13H,2-9,12H2,1H3 |

Clé InChI |

LHJOWYGQPKFIIH-UHFFFAOYSA-N |

SMILES canonique |

CCCCCCCCCCOC(=O)C1=C(C=C(C=C1)Cl)Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3,5-Bis(2-aminoethyl)phenyl]methanol](/img/structure/B12530775.png)

![4-chloro-3-[(3R)-5-chloro-1-[(2,4-dimethoxyphenyl)methyl]-3-methyl-2-oxoindol-3-yl]-N-ethyl-N-(pyridin-3-ylmethyl)benzamide;hydrochloride](/img/structure/B12530827.png)